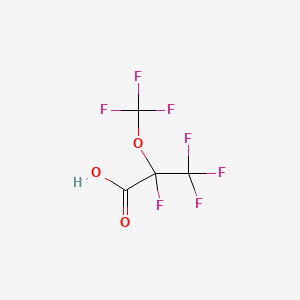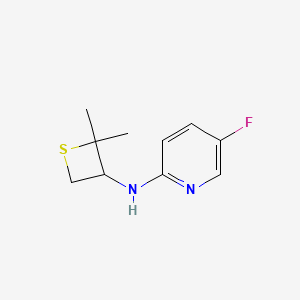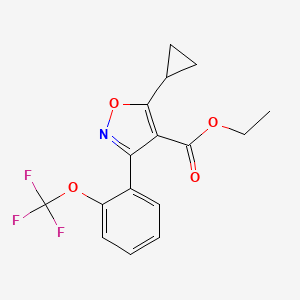
Ethyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its trifluoromethoxyphenyl group, which imparts unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The reaction conditions often involve the use of catalysts such as copper(I) or ruthenium(II) to facilitate the (3+2) cycloaddition reaction . The presence of trifluoromethoxyphenyl and cyclopropyl groups requires careful control of reaction conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of metal-free catalysts, can reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions
Ethyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The isoxazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
類似化合物との比較
Similar Compounds
- Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate
- 5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid
Uniqueness
This compound is unique due to its ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl ester and carboxylic acid counterparts .
特性
分子式 |
C16H14F3NO4 |
|---|---|
分子量 |
341.28 g/mol |
IUPAC名 |
ethyl 5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C16H14F3NO4/c1-2-22-15(21)12-13(20-24-14(12)9-7-8-9)10-5-3-4-6-11(10)23-16(17,18)19/h3-6,9H,2,7-8H2,1H3 |
InChIキー |
MJBIFLPYRGWJJS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2OC(F)(F)F)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


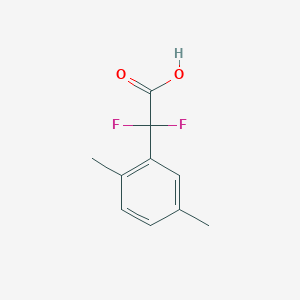

![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B15278068.png)
![2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B15278070.png)
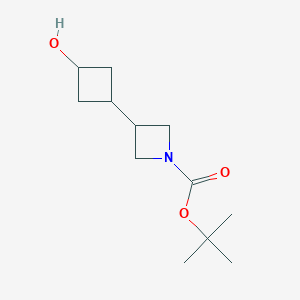

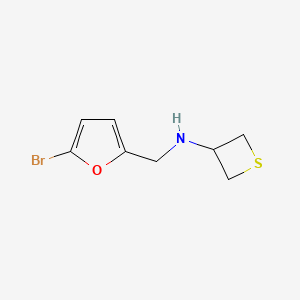
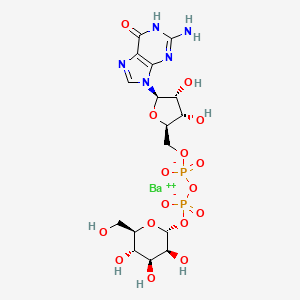
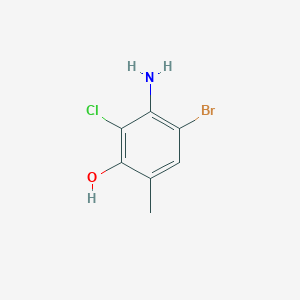
![5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B15278108.png)
